molecular formula C8H17N3 B157966 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide CAS No. 1892-57-5

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide

Cat. No. B157966
CAS RN: 1892-57-5
M. Wt: 155.24 g/mol
InChI Key: LMDZBCPBFSXMTL-UHFFFAOYSA-N
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Description

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, EDAC or EDCI) is a water-soluble carbodiimide usually handled as the hydrochloride . It is typically employed in the 4.0-6.0 pH range and is generally used as a carboxyl activating agent for the coupling of primary amines to yield amide bonds .


Synthesis Analysis

EDC is commercially available and can be prepared by coupling ethyl isocyanate to N, N-dimethylpropane-1,3-diamine to give a urea, followed by dehydration .


Molecular Structure Analysis

The molecular formula of EDC is C8H17N3 . The IUPAC name is 3-{[(Ethylimino)methylidene]amino}-N,N-dimethylpropan-1-amine .


Chemical Reactions Analysis

EDC is generally used as a carboxyl activating agent for the coupling of primary amines to yield amide bonds . It can also be used to activate phosphate groups in order to form phosphomonoesters and phosphodiesters .


Physical And Chemical Properties Analysis

EDC has a molar mass of 155.245 g·mol−1 . It is soluble in water . The melting point is 110-115 °C .

Scientific Research Applications

Organic Synthesis Applications

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) is widely used as a condensing and crosslinking agent in organic synthesis. Its applications span various reactions including dehydrogenation of alcohol, esterification of acid with alcohol or phenols, synthesis of amide and peptides, and the creation of polymers. These processes benefit from EDC's attributes of mild reaction conditions, high yields, and high chemoselectivity (Yang Fei, 2011).

Bioconjugation and Peptide Synthesis

EDC is a commonly employed reagent for bioconjugation and peptide synthesis. Its active nature in aqueous solutions makes it a preferred choice for studying secondary structural changes via circular dichroism. However, its derivatives can cause absorption issues at low wavelengths, potentially leading to misinterpretation of structural changes (Matthew B. Kubilius & R. Tu, 2017).

Protein Modification and Crosslinking

EDC's ability to facilitate stable addition to proteins is significant in chemical modification studies. It shows potential for selective modification of residues, including carboxylic acid side chains, which are partially buried on surfaces or in active sites. This property is instrumental in probing residue function in enzymes (R. Timkovich, 1977).

Impact on Electron Transport in Chloroplasts

Studies have demonstrated that EDC can affect electron transport in chloroplasts, particularly between the two photosystems. While having minimal impact in the dark, EDC causes irreversible inhibition of electron flow and phosphorylation in illuminated chloroplasts, indicating its interaction with components of the electron-transport chain (R. E. McCarty, 1974).

Enzyme Immobilization Optimization

EDC plays a role in optimizing reaction conditions for enzyme immobilization on carboxylic carriers. The kinetics of EDC interaction with carboxylic groups in various molecular weight compounds have been investigated to determine optimal conditions for enzyme immobilization (M. Papisov, A. Maksimenko, V. Torchilin, 1985).

RNA-Protein Crosslinking

EDC is utilized for RNA-protein crosslinking in cytoplasmic ribosomes, facilitating the identification of proteins linked covalently to ribosomal RNAs. This application is crucial for understanding the structural and functional relationships within ribosomal subunits (B. Pétridou, M. F. Guerin, F. Hayes, 1989).

In Immunodiagnostic Applications

EDC has been employed in various immunodiagnostic applications, including crosslinking antibodies on amine-functionalized platforms. Its efficiency in this context increases the cost-effectiveness and analytical performance of immunoassays, making it a valuable tool in biomedical diagnostics (S. K. Vashist, 2012).

Safety And Hazards

EDC can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is advised to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye .

Future Directions

EDC is commonly used in peptide synthesis, protein crosslinking to nucleic acids, and in the preparation of immunoconjugates . It is often used in combination with N-hydroxysuccinimide (NHS) for the immobilisation of large biomolecules . Recent work has also used EDC to assess the structure state of uracil nucleobases in RNA .

properties

InChI

InChI=1S/C8H17N3/c1-4-9-8-10-6-5-7-11(2)3/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMDZBCPBFSXMTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN=C=NCCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60865258
Record name 1-Ethyl-3-(3'-dimethylaminopropyl)carbodiimide
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Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid; [Merck Index] Colorless to pale yellow liquid; [Alfa Aesar MSDS]
Record name Ethyldimethylaminopropyl carbodiimide
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Product Name

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide

CAS RN

1892-57-5
Record name 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide
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Record name Ethyldimethylaminopropyl carbodiimide
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Record name 1,3-Propanediamine, N3-(ethylcarbonimidoyl)-N1,N1-dimethyl-
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Record name 1-Ethyl-3-(3'-dimethylaminopropyl)carbodiimide
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Record name N'-(ethylcarbonimidoyl)-N,N-dimethylpropane-1,3-diamine
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Record name 1-ETHYL-3-(3-(DIMETHYLAMINO)PROPYL)CARBODIIMIDE
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Synthesis routes and methods I

Procedure details

To a stirred solution of a 1° or 2° amine (0.1-0.3 mmol), 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide hydrochloride (EDCI) (1.5 equiv.), 1-hydroxy-benzotriazole hydrate (HOBT) (1.5 equiv.), and diisopropylethylamine (DIPEA) (2.0 equiv.) in CH2Cl2 or DMF (0.05 M), was added a carboxylic acid (1.0-2.0 equiv). The solution was stirred for 16 h at ambient temperature. The reaction was quenched with saturated NaHCO3 solution and extracted three times with CH2Cl2. The combined organic layers were dried over Na2SO4, filtered, and concentrated. The resultant crude material was purified on a silica gel column (5% MeOH/CH2Cl2).
[Compound]
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amine
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0.2 (± 0.1) mmol
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Synthesis routes and methods II

Procedure details

The same procudures as in Example 167 were repeated using 5,6-dimethyl-2-(4-fluorophenylamino)-4-(1-methyl-6-hydroxy 1,2,3,4-tetrahydroisoquinolin-2-ylppyrimidine(50 mg, 0.132 mmol ), 1-hydroxybenzotriazole(26.8 mg, 0.1 98 mmol), -ethyl-3-(3-dimethylaminopropyl)carbodiimide(32.9 mg, 0.171 mol), 4-benzylpiperazinoacetic acid dihydrochyoride (48.7 mg, 0.158mmol), and triethylamine(64 μl, 0.462mmol) to afford the titled compound.
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1-methyl-6-hydroxy 1,2,3,4-tetrahydroisoquinolin-2-ylppyrimidine
Quantity
50 mg
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reactant
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Synthesis routes and methods III

Procedure details

Subsequently, the aniline compound of formula (II) is subjected to a reaction with an acryloyl chloride substituted with A and B, in an organic solvent (e.g., methylene chloride or tetrohydrofuran) or a mixed solvent such as 50% aqueous tetrohydrofuran in the presence of an inorganic base (e.g., sodium bicarbonate) or organic base (e.g., triethylamine or diisopropylethylamine) at a low temperature ranging from −10° C. to 10° C.; or with acrylic acid substituted with A and B, in pyridine using a coupling agent (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or 2-(1H-7-azabenzotriazol-1-yl)-1,1,3,3-tetramethyl uronium hexafluoro phosphate methaneaminium (HATU)), to obtain the inventive compound of formula (I) having an acrylamide group.
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Synthesis routes and methods IV

Procedure details

N-[(t-Butoxycarbonyl)-L-glutamic acid 1-methylamide 5-benzyl ester [0.55 g, S-isomer of the compound (XV) wherein R3 is methyl group, and n is 1] is dissolved in methylene chloride (8 ml), and thereto is added TFA (4 ml). The mixture is stirred at room temperature for one hour, and the reaction mixture is concentrated to give the de-protected product [0.81 g, stereoisomer of the compound (XIIa) wherein R3 is methyl group, and n is 1] in the form of TFA salt. The TFA salt of the de-protected product thus obtained is dissolved in DMF (3 ml), and to the mixture are added with stirring diisopropylethylamine (0.97 ml), HOBt (0.31 g), a solution of the compound obtained in the above (1) (0.77 g) in DMF (6 ml), and WSC (0.39 g) under ice-cooling, and the mixture is stirred at room temperature for 18.5 hours. The reaction mixture is poured to ice-water (100 ml), and the mixture is extracted three times with ethyl acetate, and the extract is washed with water, dried, and concentrated under reduced pressure. The resulting residue is purified by silica gel medium-pressure liquid chromatography (chloroform:MeOH=100:0→300:1) to give [N-(t-butoxycarbonyl)-S-(2,3,4-tri-O-acetyl-α-L-fucopyranosyl)-L-cysteinyl]-L-glutamic acid 1-methylamide 5-benzyl ester (0.88 g) as a syrup.
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Synthesis routes and methods V

Procedure details

[α]D20 =-16.7° (C=1, DMF) (B) From 133.2 g of DP-2, 100 g of methansulfonic acid, 84.4 g of Et3N, 36.7 g of HOBt.H2O, 55.7 g of Boc-Asn-OH and 37.2 g of WSC, 157 g (100%) of DP-3 are obtained by employing the same technique described in example I-7.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide
Reactant of Route 2
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide
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1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide
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1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide
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1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide
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Reactant of Route 6
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide

Citations

For This Compound
62,200
Citations
Y Gao, I Kyratzis - Bioconjugate chemistry, 2008 - ACS Publications
Functionalization of carbon nanotubes (CNTs) with proteins is often a key step in their biological applications, particularly in biosensing. One popular method has used the cross-linker 1-…
Number of citations: 332 pubs.acs.org
SK Vashist - Diagnostics, 2012 - mdpi.com
1-Ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) alone, and in combination with N-hydroxysuccinimide (NHS) or sulfoNHS were employed for crosslinking anti-human fetuin A (…
Number of citations: 202 www.mdpi.com
JM Lee, HHL Edwards, CA Pereira, SI Samii - Journal of Materials Science …, 1996 - Springer
In contrast to bifunctional reagents such as glutaraldehyde or polyfunctional reagents such as polyepoxides, carbodiimides belong to the class of zero-length crosslinkers which modify …
Number of citations: 191 link.springer.com
AB Moshnikova, VN Afanasyev… - Cellular and Molecular …, 2006 - Springer
Currently, chemical bifunctional cross-linkers are regarded as promising therapeutic agents capable of affecting cell metabolism. Depending on the nature of the active groups and on …
Number of citations: 40 link.springer.com
SN Park, JC Park, HO Kim, MJ Song, H Suh - Biomaterials, 2002 - Elsevier
In order to develop a scaffolding material for tissue regeneration, porous matrices containing collagen and hyaluronic acid were fabricated by freeze drying at –20C, −70C or −196C. …
Number of citations: 726 www.sciencedirect.com
LE Davis, SA Roth, B Anderson - Immunology, 1984 - ncbi.nlm.nih.gov
Animals were immunized with either 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDCI)-coupled peptide hapten-protein carrier conjugates or with N-acylurea EDCI derived protein …
Number of citations: 10 www.ncbi.nlm.nih.gov
PF Gratzer, JM Lee - … Materials Research: An Official Journal of …, 2001 - Wiley Online Library
Carbodiimide cross‐linking of bioprosthetic materials has been shown to provide tissue stabilization equivalent to that of glutaraldehyde cross‐linking, but without the risk of the release …
Number of citations: 107 onlinelibrary.wiley.com
MW Lee, HJ Chen, SW Tsao - Carbohydrate Polymers, 2010 - Elsevier
Gellan gum (GG) is an exopolysaccharide produced by Sphingomonas elodea. To develop a medical application for GG, in this study we prepared 26μm thick films of GG reacted with 1-…
Number of citations: 66 www.sciencedirect.com
F Kazenwadel, H Wagner, BE Rapp, M Franzreb - Analytical Methods, 2015 - pubs.rsc.org
Enzyme immobilization is a versatile tool in biotransformation processes to enhance enzyme activity and to secure an easy separation of catalysts and products and the reusability of …
Number of citations: 48 pubs.rsc.org
Z Ahmad, JH Shepherd, DV Shepherd… - Regenerative …, 2015 - academic.oup.com
Reconstituted type I collagen fibres have received considerable interest as tendon implant materials due to their chemical and structural similarity to the native tissue. Fibres produced …
Number of citations: 58 academic.oup.com

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